Methyl 4-(2-((2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate
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Description
Methyl 4-(2-((2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C22H25ClN4O4 and its molecular weight is 444.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it’s plausible that this compound could interact with a variety of targets depending on its specific structure and functional groups.
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . This suggests that the compound might interact with its targets to modulate their function, leading to changes in the biochemical pathways they are involved in.
Pharmacokinetics
Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance , suggesting that this compound might have favorable ADME properties that contribute to its bioavailability.
Result of Action
Some piperazine derivatives have been reported to exhibit significant effects on allergic asthma and allergic itching
Properties
IUPAC Name |
methyl 4-[[2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O4/c1-31-22(30)16-2-6-18(7-3-16)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)19-8-4-17(23)5-9-19/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCVZDFYJWFWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.